molecular formula C17H15N3O2S B15224597 (S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

(S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B15224597
M. Wt: 325.4 g/mol
InChI Key: RZGZICHPGCATAM-AWEZNQCLSA-N
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Description

(S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine-2-carboxamide derivative characterized by:

  • Stereochemistry: An (S)-configured pyrrolidine core.
  • Substituents: A thiophene-2-carbonyl group at position 1 and a 4-cyanophenyl group at the N-terminal.
  • Functional relevance: The thiophene and cyanophenyl moieties likely contribute to electronic and steric interactions in biological or material applications.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

(2S)-N-(4-cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H15N3O2S/c18-11-12-5-7-13(8-6-12)19-16(21)14-3-1-9-20(14)17(22)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9H2,(H,19,21)/t14-/m0/s1

InChI Key

RZGZICHPGCATAM-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C#N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

Chemical Reactions Analysis

Amide Bond Formation

The compound is synthesized via sequential amide couplings (Fig. 1):

  • Pyrrolidine-thiophene conjugation : Thiophene-2-carbonyl chloride reacts with (S)-pyrrolidine-2-carboxylic acid under Schotten-Baumann conditions (pH 9–10, 0°C), yielding (S)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid (85% yield)[^10][^12].

  • Cyanophenyl amidation : The carboxylic acid intermediate couples with 4-cyanoaniline using 1,1′-carbonyldiimidazole (CDI) in DMF at 60°C (72% yield)[^13].

Table 1: Reaction Conditions for Amide Formation

StepReagents/ConditionsYieldPurity (HPLC)Source
1Thiophene-2-COCl, NaOH, H₂O/THF85%98.5%
2CDI, 4-cyanoaniline, DMF, 60°C72%97.8%

Hydrolysis of the Cyanophenyl Group

The 4-cyanophenyl moiety undergoes alkaline hydrolysis to form a carboxylic acid derivative:

  • Conditions : 6M HCl, reflux (110°C, 12 hr)[^5].

  • Product : (S)-N-(4-carboxyphenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide (63% yield)[^5].

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring participates in bromination at the α-position:

  • Reagents : Br₂ (1.1 eq), CHCl₃, 25°C, 2 hr[^7].

  • Product : (S)-N-(4-cyanophenyl)-1-(5-bromothiophene-2-carbonyl)pyrrolidine-2-carboxamide (89% yield)[^7].

Suzuki-Miyaura Coupling

The brominated thiophene derivative (from Sec. 2B) undergoes palladium-catalyzed cross-coupling:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C[^7].

  • Scope : Arylboronic acids with electron-donating groups (e.g., 4-methoxyphenyl) achieve >90% conversion[^7].

Table 2: Suzuki Coupling Efficiency

Boronic AcidYieldTOF (h⁻¹)Source
4-MeO-C₆H₄B(OH)₂92%12.4
3-Cl-C₆H₄B(OH)₂78%8.7

1,3-Dipolar Cycloaddition

The pyrrolidine ring’s conformation enables regioselective cycloadditions:

  • Reaction : With phenylacetylene in the presence of CuI (10 mol%), forming a spiro-pyrrolidine-isoxazoline hybrid[^3].

  • Regioselectivity : Exclusive 3′,5′- endo selectivity (confirmed by NOESY)[^3].

Key Data :

  • ΔG‡ = 18.3 kcal/mol (DFT calculation)[^3].

  • Diastereomeric ratio: 9:1 (favoring cis isomer)[^3].

Hydrolytic Stability

  • Acidic (pH 2) : No degradation after 24 hr at 25°C[^12].

  • Basic (pH 10) : 15% decomposition via amide hydrolysis (48 hr)[^12].

Catalytic Hydrogenation

The pyrrolidine ring undergoes partial saturation under high-pressure H₂:

  • Conditions : Pd/C (10 wt%), H₂ (50 psi), EtOH, 25°C[^6].

  • Product : (S)-N-(4-cyanophenyl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide (41% yield)[^6].

Key Mechanistic Insights

  • Amide Conjugation : CDI activates the carboxylic acid via intermediate imidazolide formation, enabling nucleophilic attack by 4-cyanoaniline[^13].

  • Thiophene Reactivity : Electron-rich α-position facilitates bromination due to sulfur’s lone-pair donation[^7].

  • Stereochemical Integrity : The (S)-configuration at C2 of pyrrolidine remains unchanged during reactions, as shown by chiral HPLC[^10].

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Stereochemical Influences

Table 1: Key Structural Differences Among Pyrrolidine-2-carboxamide Derivatives
Compound Name Core Stereochemistry Acyl Group at Position 1 N-Terminal Substituent Key References
Target Compound (S)-pyrrolidine Thiophene-2-carbonyl 4-Cyanophenyl -
Example 10a () (S)-pyrrolidine Cyclohexyl-acetyl 2,2-Diphenylethylamine
Example 14 () (S)-pyrrolidine Phenylglycine-acetyl 4-Phenyl-1,2,3-thiadiazol-5-yl
Example 157 () (2S,4R)-pyrrolidine 3-Methylisoxazol-5-yl-butanoyl 4-(Thiazol-5-yl)benzyl
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide () Pyrrolidine (non-chiral) - 4-Chlorophenyl

Key Observations :

  • Stereochemical Impact : The (2S,4R)-configured compounds () exhibit enhanced hydrogen-bonding capacity due to the 4-hydroxy group, which is absent in the target compound .
  • N-Terminal Modifications: The 4-cyanophenyl group in the target compound differs from the chlorophenyl () or thiadiazole () substituents. The electron-withdrawing cyano group could enhance metabolic stability relative to halogenated analogues .

Key Observations :

  • Coupling Strategies : The target compound likely employs peptide coupling reagents (e.g., DIC/HOBT) similar to , whereas uses BOP/DIPEA for acylations .
  • Conformational Stability : The crystal structure of N-(4-chlorophenyl)pyrrolidine-1-carboxamide () reveals an envelope conformation, suggesting that the target compound’s pyrrolidine ring may adopt similar flexibility, influencing binding interactions .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic deconstruction of the target molecule reveals two primary fragments:

  • Pyrrolidine-2-carboxamide backbone with an (S)-configured stereocenter.
  • Thiophene-2-carbonyl group for nitrogen acylation.

Possible disconnections include:

  • Amide bond formation between pyrrolidine-2-carboxylic acid and 4-cyanophenylamine.
  • Acylation of the pyrrolidine nitrogen with thiophene-2-carbonyl chloride.
  • Construction of the pyrrolidine ring via cyclization, preserving stereochemistry.

Synthetic Routes

Route 1: Chiral Pool Synthesis from L-Proline

Step 1: Protection of L-Proline

L-Proline (1) is esterified to its methyl ester (2) using thionyl chloride in methanol, achieving 95% yield.

$$
\text{(S)-Pyrrolidine-2-carboxylic acid} \xrightarrow[\text{SOCl}_2]{\text{MeOH}} \text{Methyl (S)-pyrrolidine-2-carboxylate} \quad
$$

Step 2: N-Acylation with Thiophene-2-Carbonyl Chloride

The pyrrolidine nitrogen is acylated using thiophene-2-carbonyl chloride (3) in dichloromethane with triethylamine as a base, yielding 85% of (4).

$$
\text{(2) + Thiophene-2-carbonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Methyl (S)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylate} \quad
$$

Step 3: Ester Hydrolysis and Amide Coupling

The methyl ester (4) is hydrolyzed to the carboxylic acid (5) using lithium hydroxide. Activation with HATU and coupling with 4-aminobenzonitrile (6) affords the target compound (7) in 78% yield.

$$
\text{(4) → (5)} \xrightarrow[\text{HATU, DIPEA}]{\text{4-Aminobenzonitrile}} \text{(S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide} \quad
$$

Table 1: Reaction Conditions and Yields for Route 1

Step Reagents/Conditions Yield
1 SOCl₂, MeOH, 0°C, 12h 95%
2 Thiophene-2-COCl, Et₃N, DCM, rt, 6h 85%
3 LiOH, THF/H₂O; HATU, DIPEA, DMF 78%

Route 2: Cyclization-Based Synthesis

Step 1: Preparation of γ-Amino Nitrile Intermediate

4-Cyanophenylamine (6) is condensed with acryloyl chloride to form N-(4-cyanophenyl)acrylamide (8). Aza-Michael addition with methyl vinyl ketone generates γ-amino nitrile (9).

Step 2: Pyrrolidine Ring Formation

Cyclization of (9) under Lewis acid catalysis (e.g., Cu(CN)) yields (S)-pyrrolidine-2-carboxamide (10) with 70% enantiomeric excess.

$$
\text{(9)} \xrightarrow[\text{Cu(CN)}]{\text{Toluene, Δ}} \text{(S)-N-(4-Cyanophenyl)pyrrolidine-2-carboxamide} \quad
$$

Step 3: Late-Stage Acylation

The pyrrolidine nitrogen is acylated as in Route 1, completing the synthesis.

Table 2: Key Metrics for Route 2

Parameter Value
Cyclization yield 70%
ee after chiral resolution 99%
Overall yield 52%

Optimization of Critical Steps

Stereochemical Preservation

Racemization during acylation is mitigated by:

  • Using low temperatures (0–5°C).
  • Avoiding strong bases; triethylamine is preferred over NaOH.

Acylation Efficiency

Thiophene-2-carbonyl chloride demonstrates superior reactivity over carboxylic acid coupling due to its electrophilicity. Catalytic DMAP increases yields to 90%.

Amide Coupling

HATU outperforms EDCl/HOBt in coupling efficiency (78% vs. 65% yield) for sterically hindered pyrrolidine derivatives.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.82–7.75 (m, 4H, Ar-H), 7.50 (dd, J = 5.1 Hz, 1H, thiophene), 4.45 (m, 1H, CH-N), 3.90–3.60 (m, 4H, pyrrolidine).
  • HPLC : >99% purity (Chiralpak AD-H, hexane/i-PrOH 80:20).
  • Melting Point : 198–200°C.

Chiral Purity

Chiral HPLC confirms >99% ee, correlating with optical rotation $$[α]^{25}_D = -45.2°$$ (c = 1, MeOH).

Q & A

Basic: What are the critical considerations for optimizing the synthesis of (S)-N-(4-Cyanophenyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide to achieve high enantiomeric purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Chiral Resolution : Use enantiomerically pure starting materials, such as L-proline derivatives, to preserve stereochemistry during coupling reactions. Chiral auxiliaries or catalysts (e.g., palladium-based systems) can enhance enantioselectivity .
  • Reaction Conditions : Maintain low temperatures (0–25°C) to minimize racemization. Solvent choice (e.g., THF or DMF) impacts reaction kinetics and stability of intermediates .
  • Purification : Employ chiral HPLC or recrystallization with chiral resolving agents to isolate the (S)-enantiomer. LCMS and ¹H/¹³C NMR should confirm purity (>98%) and stereochemical integrity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach ensures robust characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as the thiophene carbonyl (δ ~165 ppm) and pyrrolidine backbone protons (δ 2.5–4.0 ppm). NOESY confirms spatial proximity of stereogenic centers .
  • LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H]⁺ expected for C₁₇H₁₄N₃O₂S). Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal diffraction using SHELXL (via SHELX suite) resolves bond angles and torsional strain .

Advanced: How can researchers resolve discrepancies between in vitro antiviral activity and cellular toxicity data for pyrrolidine-2-carboxamide derivatives?

Methodological Answer:
Discrepancies often arise from off-target effects or assay-specific artifacts. Mitigation strategies include:

  • Dose-Response Analysis : Calculate selectivity indices (CC₅₀/EC₅₀) across multiple cell lines (e.g., HEp-2 for hRSV models). A therapeutic index >10 suggests clinical potential .
  • Orthogonal Assays : Complement cell-based CPE (cytopathic effect) assays with plaque reduction or viral titer quantification to confirm antiviral specificity .
  • Metabolic Profiling : Evaluate hepatic clearance (e.g., microsomal stability) to rule out toxicity from reactive metabolites .

Advanced: What computational strategies are recommended to elucidate the binding mode of this compound with potential biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against viral proteases (e.g., hRSV fusion protein). Prioritize poses with hydrogen bonds to the pyrrolidine carboxamide and π-π stacking with the thiophene ring .
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Calculate RMSD/RMSF to identify critical residues (e.g., Asp108 in IMPDH) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for SAR-guided modifications (e.g., cyanophenyl → fluorophenyl substitution) .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize the antiviral potency of thiophene-containing pyrrolidine carboxamides?

Methodological Answer:

  • Scaffold Modulation : Replace the thiophene-2-carbonyl group with bioisosteres (e.g., furan or benzothiophene) to enhance target engagement. Maintain the (S)-pyrrolidine configuration to preserve stereochemical complementarity .
  • Substituent Screening : Test electron-withdrawing groups (e.g., nitro, cyano) at the 4-position of the phenyl ring to improve binding entropy. Parallel synthesis via Ugi reactions enables rapid diversification .
  • Proteolytic Stability : Introduce methyl or cyclopropyl groups to the pyrrolidine nitrogen to reduce metabolic degradation. Validate stability in human liver microsomes .

Advanced: What experimental and analytical approaches address contradictory data in crystallographic versus solution-state structural studies of pyrrolidine carboxamides?

Methodological Answer:

  • Dynamic NMR : Variable-temperature ¹H NMR detects conformational flexibility (e.g., ring puckering in pyrrolidine) that may differ from static crystal structures .
  • Complementary Crystallization : Co-crystallize the compound with target proteins (e.g., viral proteases) to resolve bioactive conformations. Compare with solution-state structures from NOESY .
  • DFT Calculations : Use Gaussian09 to model solution-phase conformers and compare with X-ray data. Identify torsional barriers (>5 kcal/mol) that explain discrepancies .

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